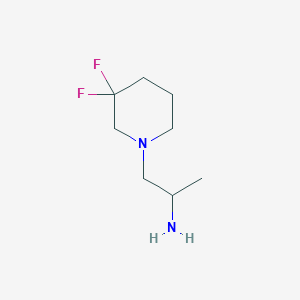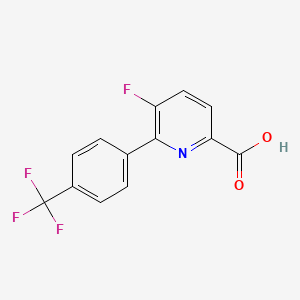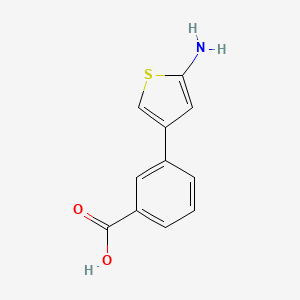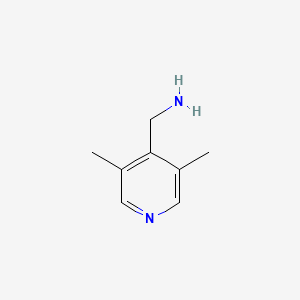![molecular formula C14H15NO B12076704 3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)
3-[(Naphthalen-1-yloxy)methyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Naphthalen-1-yloxy)methyl]azetidine is a chemical compound that features an azetidine ring substituted with a naphthalen-1-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-1-yloxy)methyl]azetidine typically involves the reaction of azetidine with a naphthalen-1-yloxy methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Naphthalen-1-yloxy)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yloxy azetidine derivatives.
Reduction: Reduction reactions can yield different azetidine derivatives with altered functional groups.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidine compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yloxy azetidine derivatives, while reduction can produce various azetidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-[(Naphthalen-1-yloxy)methyl]azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including neuroprotective effects.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mecanismo De Acción
The mechanism by which 3-[(Naphthalen-1-yloxy)methyl]azetidine exerts its effects involves several molecular targets and pathways:
Anti-inflammatory and Antioxidant Effects: The compound upregulates antioxidant enzymes like superoxide dismutase (SOD) and catalase, while downregulating pro-inflammatory mediators.
Neuroprotection: It protects against ischemia/reperfusion injury by inhibiting apoptotic pathways and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
3-[(Naphthalen-2-yloxy)methyl]azetidine: Similar structure but with the naphthalen-2-yloxy group.
3-methyl-3-(naphthalen-1-yloxy)azetidine: Features a methyl group on the azetidine ring.
Uniqueness
3-[(Naphthalen-1-yloxy)methyl]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate inflammation and oxidative stress makes it particularly valuable in medicinal research .
Propiedades
Fórmula molecular |
C14H15NO |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
3-(naphthalen-1-yloxymethyl)azetidine |
InChI |
InChI=1S/C14H15NO/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-11-8-15-9-11/h1-7,11,15H,8-10H2 |
Clave InChI |
YGFPLTQLBZORHN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)COC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12076641.png)
![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)



![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)
![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)


